
10-Iododec-1-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Iododec-1-EN-3-one: is an organic compound characterized by the presence of an iodine atom attached to the tenth carbon of a dec-1-en-3-one backbone. This compound is part of the broader class of iodinated alkenes, which are known for their reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iododec-1-EN-3-one typically involves the iodination of dec-1-en-3-one. One common method is the reaction of dec-1-en-3-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Iododec-1-EN-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Major Products:
Substitution: Corresponding substituted alkenes.
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated iodinated alkanes.
Wissenschaftliche Forschungsanwendungen
10-Iododec-1-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 10-Iododec-1-EN-3-one involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Dec-1-en-3-one: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Bromodec-1-EN-3-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
10-Chlorodec-1-EN-3-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 10-Iododec-1-EN-3-one is unique due to the presence of the iodine atom, which imparts higher reactivity and allows for a broader range of chemical transformations compared to its brominated and chlorinated analogs.
Eigenschaften
CAS-Nummer |
101999-59-1 |
|---|---|
Molekularformel |
C10H17IO |
Molekulargewicht |
280.15 g/mol |
IUPAC-Name |
10-iododec-1-en-3-one |
InChI |
InChI=1S/C10H17IO/c1-2-10(12)8-6-4-3-5-7-9-11/h2H,1,3-9H2 |
InChI-Schlüssel |
OBNCXSINNMRZKC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


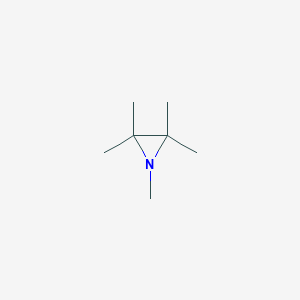
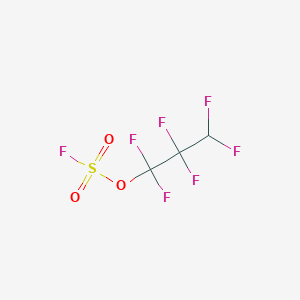
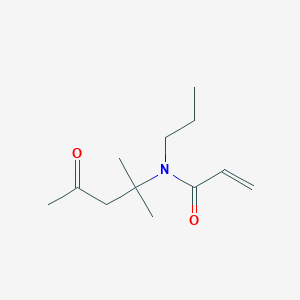

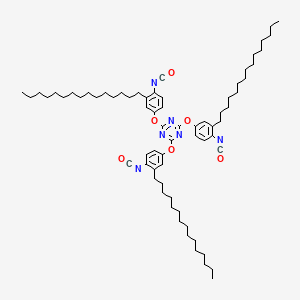
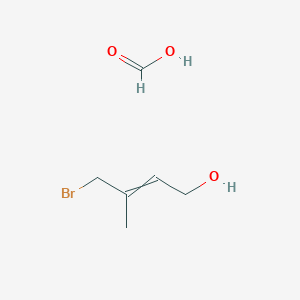

![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
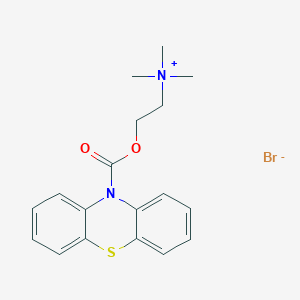
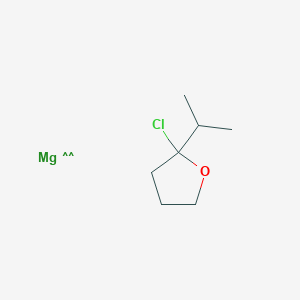
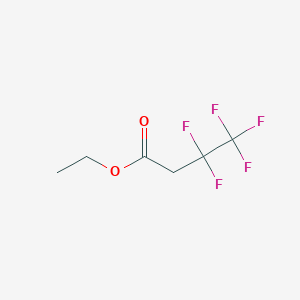
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

